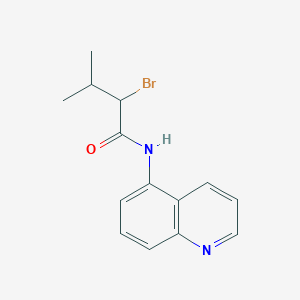

2-bromo-3-methyl-N-(quinolin-5-yl)butanamide

Beschreibung

2-Bromo-3-methyl-N-(quinolin-5-yl)butanamide (CAS: 1016881-60-9) is an organic compound with the molecular formula C₁₄H₁₅BrN₂O and a molecular weight of 307.19 g/mol . Its structure comprises a brominated butanamide backbone linked to a quinolin-5-yl group, which confers unique electronic and steric properties. However, its specific biological targets or mechanisms remain unspecified in available literature .

Eigenschaften

IUPAC Name |

2-bromo-3-methyl-N-quinolin-5-ylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O/c1-9(2)13(15)14(18)17-12-7-3-6-11-10(12)5-4-8-16-11/h3-9,13H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELVPHJPDIYPHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC=CC2=C1C=CC=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3-methyl-N-(quinolin-5-yl)butanamide typically involves the bromination of 3-methylbutanamide followed by the introduction of the quinoline moiety. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-bromo-3-methyl-N-(quinolin-5-yl)butanamide can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic substitution: Formation of substituted butanamides with different functional groups.

Oxidation: Formation of hydroxylated or carbonylated derivatives.

Reduction: Formation of the corresponding amine derivative.

Wissenschaftliche Forschungsanwendungen

2-bromo-3-methyl-N-(quinolin-5-yl)butanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-bromo-3-methyl-N-(quinolin-5-yl)butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-bromo-3-methyl-N-(quinolin-5-yl)butanamide with key analogs from published studies:

Key Observations:

Functional Groups: The target compound shares a brominated alkyl chain and amide linkage with 3-oxo-N-(thiazol-2-yl)butanamide , but its quinoline moiety distinguishes it from thiazole-based analogs. Unlike sulfamoyl-phenyl derivatives (e.g., compound 5b in ), the target lacks polar sulfonamide groups, which may reduce solubility but enhance lipophilicity . The quinoline group is also present in 6-bromo-N-(benzotriazol-5-yl)quinolin-4-amine, though the latter incorporates a benzotriazole substituent instead of an amide .

Synthetic Complexity: The synthesis of sulfamoyl-phenyl analogs () involves acylation with butyryl/pentanoyl chlorides and purification via column chromatography (yields: 45–51%) .

Physicochemical Properties

- Lipophilicity: The quinoline group and bromine atom in the target compound likely increase logP values compared to sulfamoyl-phenyl derivatives (e.g., compound 5b, logP ≈ 1.8) . This could enhance blood-brain barrier penetration but reduce aqueous solubility.

- Thermal Stability : Melting points for sulfamoyl-phenyl analogs range from 142–182°C , whereas the target compound’s stability remains unreported.

Biologische Aktivität

Overview

2-Bromo-3-methyl-N-(quinolin-5-yl)butanamide is a synthetic organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. With the molecular formula C14H15BrN2O, this compound features a bromine atom, a methyl group, and a quinoline moiety attached to a butanamide backbone. Its unique structure contributes to its diverse biological effects, making it a subject of interest in medicinal chemistry and drug development.

Synthesis

The synthesis of this compound typically involves:

- Bromination of 3-methylbutanamide using bromine or N-bromosuccinimide (NBS) as the brominating agent.

- Introduction of the Quinoline Moiety : This step may involve coupling reactions under controlled conditions to ensure selective incorporation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. This property is attributed to its ability to disrupt cellular processes in bacteria and fungi, potentially through interference with DNA replication or enzyme inhibition.

Anticancer Activity

The compound has been investigated for its anticancer properties, showing promise in inhibiting the growth of cancer cell lines. The mechanism of action is thought to involve:

- Intercalation with DNA : The quinoline moiety can intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Anticancer Efficacy : A study evaluated its effects on human prostate cancer cell lines (PC3 and DU145). The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating significant cytotoxicity. The mechanism involved chromatin condensation and DNA damage leading to apoptosis .

- Microbial Inhibition : Another investigation assessed its antimicrobial properties against common bacterial strains. Results showed effective inhibition at varying concentrations, suggesting potential as a therapeutic agent for bacterial infections .

The biological activity of this compound is largely influenced by its chemical structure:

- DNA Interaction : The quinoline structure allows for interaction with nucleic acids, which can lead to disruptions in genetic processes.

- Enzyme Modulation : The compound may act as an inhibitor for specific enzymes critical in metabolic pathways, thus affecting cellular functions and proliferation rates .

Comparative Analysis

A comparison with similar compounds reveals distinct biological profiles:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-bromo-3-methyl-N-(quinolin-6-yl)butanamide | Moderate anticancer activity | Different quinoline positioning affects reactivity |

| 2-chloro-3-methyl-N-(quinolin-5-yl)butanamide | Antimicrobial properties | Chlorine substituent alters biological interactions |

| 3-methyl-N-(quinolin-5-yl)butanamide | Limited activity | Lacks halogen substitution, affecting potency |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.